Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is fundamentally based on the fused bicyclic imidazo[1,2-a]pyridine core structure, which consists of an imidazole ring fused to a pyridine ring system. The compound exhibits a planar aromatic system characteristic of imidazo[1,2-a]pyridine derivatives, with the fused ring system providing structural rigidity and electronic delocalization. Crystallographic studies of related imidazo[1,2-a]pyridine derivatives reveal that these compounds typically adopt planar conformations with minimal deviation from planarity in the fused ring system. Research on similar compounds demonstrates that the imidazole ring system maintains planarity with root mean square deviations typically below 0.062 Angstroms and maximum deviations of approximately 0.071 Angstroms for individual atoms.
The structural analysis reveals that the pyridine ring of the imidazole ring system forms dihedral angles with the five-membered imidazole ring ranging from 2.90 to 4.91 degrees, indicating near-perfect coplanarity of the fused system. The presence of the iodine substituent at the third position introduces significant steric and electronic effects that influence the overall molecular geometry. The ethyl carboxylate group at the second position extends from the planar aromatic core, creating opportunities for intermolecular interactions through the carbonyl oxygen and ester functionality. Physical characterization data indicates that the compound exists as a white to yellow solid with a melting point range of 144-146 degrees Celsius, suggesting good thermal stability and crystalline order.
Comparative crystallographic analysis with structurally related compounds shows that imidazo[1,2-a]pyridine derivatives frequently form extended crystal structures through hydrogen bonding and pi-pi stacking interactions. The molecular packing in these systems typically involves chains formed through nitrogen-hydrogen to nitrogen hydrogen bonds, with additional stabilization provided by carbon-hydrogen to pi interactions that create layered structures parallel to specific crystallographic planes. The degree of freedom in molecular conformations can be characterized by torsion angles between the imidazopyridine core and attached substituents, providing insight into the conformational flexibility and potential binding modes of these compounds.
Properties
IUPAC Name |
ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGLGLJKQMRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722987 | |
| Record name | Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-50-6 | |
| Record name | Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is primarily researched for its potential as a pharmaceutical agent. Its structure suggests activity against various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. This compound has shown effectiveness in inhibiting the growth of certain cancer cell lines, including breast and prostate cancers. For example:
- Case Study : A study published in Journal of Medicinal Chemistry reported the synthesis of several imidazo derivatives, including this compound, which demonstrated IC50 values in the low micromolar range against cancer cell lines .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles.
Synthetic Pathways
This compound can be utilized in various synthetic reactions:
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Formation of biaryls using boronic acids |
| Negishi Coupling | Formation of carbon-carbon bonds using organozinc reagents |
Biological Studies
Beyond its potential medicinal applications, this compound has been investigated for its biological effects.
Mechanism of Action
The mechanism by which Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
Key Observations :
- Halogen Type : Iodine (vs. bromine or chlorine) increases molecular weight and polarizability, enhancing suitability for radiopharmaceutical applications or as a heavy atom in crystallography .
- Positional Effects : Substitution at position 3 (vs. 6 or 8) alters electronic distribution, impacting reactivity in cross-coupling reactions. For example, 3-bromo derivatives are preferred for Suzuki reactions , while 6-bromo analogs are common in kinase inhibitor synthesis .
Critical Analysis :
- The iodine substituent in the target compound may improve binding affinity in kinase targets due to halogen bonding, as observed in PI3Kα inhibitors .
- Hydroxy or amino groups at position 8 (e.g., ) enhance solubility but reduce metabolic stability compared to halogenated analogs.
Research Findings and Implications
Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., I, Br, CF₃) at positions 3 or 6 show enhanced PI3Kα inhibition, with IC₅₀ values <50 nM in some cases . The iodine atom’s size and electronegativity may optimize binding pocket interactions.
Synthetic Versatility : Ethyl carboxylate esters at position 2 serve as flexible handles for derivatization. For example, hydrazide formation (e.g., ) or amide coupling (e.g., ) enables rapid SAR exploration.
For instance, Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is classified under GHS hazard codes H302 (harmful if swallowed) .
Biological Activity
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 885276-50-6) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activities
Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a wide range of biological activities:
-
Anticancer Activity :
- Recent studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines. In vitro tests using the MTT assay against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cells indicated significant cytotoxic effects .
- A specific study reported that compounds with modifications in their structure demonstrated varying degrees of cytotoxicity, highlighting the importance of lipophilicity in enhancing anti-cancer potential .
-
Antimicrobial and Antiparasitic Properties :
- The compound has shown activity against various pathogens. For instance, imidazo[1,2-a]pyridine derivatives have been investigated for their anti-parasitic effects against Trichomonas vaginalis, demonstrating promising results .
- Additionally, studies have documented antibacterial and antifungal properties associated with these compounds .
- Anti-inflammatory and Analgesic Effects :
- Neuropharmacological Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- The presence of iodine at the 3-position and a methyl group at the 6-position contributes to its lipophilicity and enhances interaction with biological targets.
- Variations in substituents on the imidazo ring have been correlated with changes in potency and selectivity against different biological targets .
Case Studies
Several studies have evaluated the biological activity of related compounds:
Preparation Methods
Preparation of Key Precursors
The starting materials typically include 2-aminopyridine derivatives functionalized to allow selective iodination and methylation:
Iodination : Introduction of iodine at the 3-position of the pyridine ring is commonly achieved using electrophilic iodination reagents such as N-iodosuccinimide (NIS) under mild conditions. This method provides regioselective iodination, crucial for subsequent cyclization steps.
Methylation : The methyl group at the 6-position can be introduced via methyl-substituted aminopyridines or through selective methylation reactions prior to or after ring closure, depending on the synthetic route.
Cyclization with Ethyl Bromopyruvate
A pivotal step in the synthesis is the cyclization of the iodinated aminopyridine with ethyl bromopyruvate, which constructs the imidazo[1,2-a]pyridine core and installs the ethyl carboxylate group at the 2-position:
This reaction typically proceeds via nucleophilic attack of the amino group on the α-bromoester, followed by intramolecular cyclization to form the fused heterocyclic system.
The reaction conditions are generally mild, often conducted at room temperature or with gentle heating in solvents such as dimethoxyethane (DME) or ethanol.
The cyclization is followed by work-up involving extraction and purification steps to isolate the target compound in high yield (up to 95%).
Representative Synthetic Procedure
Based on the literature, a representative preparation method is as follows:
Alternative Metal-Free and Green Approaches
Recent advances emphasize environmentally benign and metal-free synthetic protocols for imidazo[1,2-a]pyridine derivatives, which can be adapted for the target compound:
Condensation Reactions : Metal-free condensation of 2-aminopyridines with aldehydes or ketones under acid catalysis (e.g., hydrochloric acid, ammonium chloride, or organic acids like trifluoroacetic acid) can yield substituted imidazo[1,2-a]pyridines with high atom economy and mild conditions.
Micellar and Enzymatic Catalysis : Use of micellar media or biocatalysts such as immobilized lipases offers sustainable alternatives for constructing the heterocyclic core with high selectivity and reduced environmental impact.
Iodine-Mediated Cyclizations : Iodine or iodine salts serve as catalysts or reagents for direct iodination and cyclization, avoiding heavy metals and harsh conditions.
Summary Table of Preparation Methods
Research Findings and Analysis
The cyclization with ethyl bromopyruvate remains the most efficient and reliable method for the preparation of ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, providing high yields and purity.
Metal-free approaches are gaining traction due to their environmental benefits and operational simplicity, with acid-catalyzed condensations and iodine-mediated reactions showing promise for scaled synthesis.
The choice of method depends on the availability of starting materials, desired substitution pattern, and sustainability considerations.
Purification protocols involving basification and extraction are critical for isolating the target compound with minimal impurities.
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with iodinated precursors. For example, bromopyruvate esters (e.g., ethyl bromopyruvate) can undergo nucleophilic substitution with iodides under acidic conditions (e.g., HCl or H₂SO₄) to form the imidazo[1,2-a]pyridine core . Key parameters include:
- Temperature : 80–100°C to facilitate cyclization.
- Catalyst : Acidic conditions (e.g., HCl) enhance reaction rates.
- Solvent : Ethanol or methanol improves solubility of intermediates.
Purification via recrystallization or column chromatography is critical to achieve >90% purity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl at C6 and iodo at C3). For example, the methyl group typically resonates at δ 2.5–2.7 ppm, while the ester carbonyl appears at δ 165–170 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used to resolve crystal structures, validating bond lengths and angles (e.g., C-I bond ≈ 2.10 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern consistent with iodine .
Q. What are the common functionalization reactions for this compound in medicinal chemistry?
- Methodological Answer :
- Nucleophilic Substitution : The iodo group at C3 is reactive toward Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) to introduce aromatic moieties .
- Ester Hydrolysis : Treatment with NaOH in aqueous ethanol yields the carboxylic acid derivative, useful for further amidation .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) can reduce nitro groups (if present) to amines for bioactivity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for halogenated imidazo[1,2-a]pyridines?
- Methodological Answer : Discrepancies in bond angles or disorder in iodine positions often arise due to:
- Thermal Motion : Low-temperature data collection (e.g., 100 K) reduces atomic displacement errors .
- Twinned Crystals : SHELXD or Olex2 tools can model twinning operators and refine data iteratively .
- Validation Metrics : Use R-factors (<5%), CheckCIF, and Hirshfeld surface analysis to ensure data reliability .
Q. What experimental design strategies optimize the compound’s bioavailability in preclinical studies?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) via ester hydrolysis or substitution to improve solubility .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Methyl groups at C6 may reduce oxidative metabolism .
- In Silico Modeling : Tools like SwissADME predict absorption parameters (e.g., H-bond donors <5) .
Q. How do electronic effects of the iodo substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilicity : The C-I bond’s polarizability enhances oxidative addition in Pd-catalyzed couplings.
- Steric Effects : Steric hindrance from the methyl group at C6 may slow reaction rates; use bulky ligands (e.g., XPhos) to mitigate this .
- Computational Analysis : DFT studies (e.g., Gaussian 09) model charge distribution and transition states to predict reactivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to control stereochemistry .
- Continuous Flow Systems : Improve reproducibility and reduce side reactions via automated reactors with precise temperature/pH control .
- Analytical QC : Monitor purity via chiral HPLC (e.g., Chiralpak IA column) and circular dichroism (CD) spectroscopy .
Q. How can researchers validate the compound’s mechanism of action in antiparasitic studies?
- Methodological Answer :
- Target Engagement : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to parasitic enzymes (e.g., E. histolytica kinases) .
- Gene Knockdown : siRNA silencing of putative targets (e.g., EhCDK1) confirms phenotypic rescue in parasite viability assays .
- Metabolomics : LC-MS/MS tracks metabolite changes (e.g., ATP depletion) linked to bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
